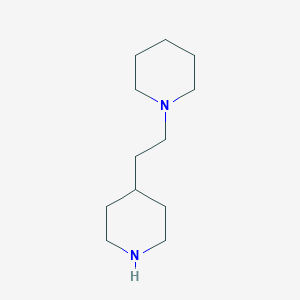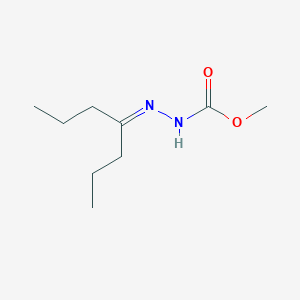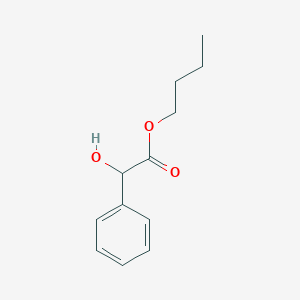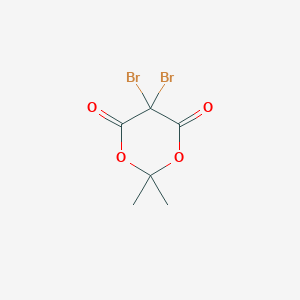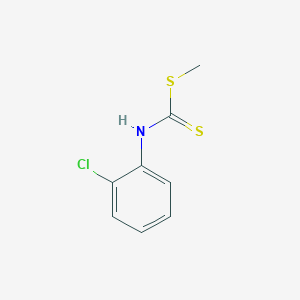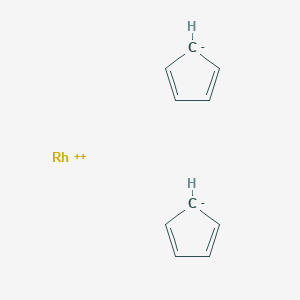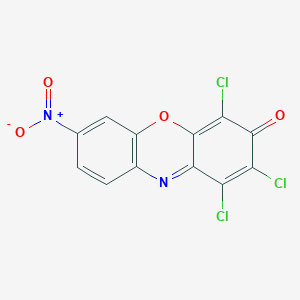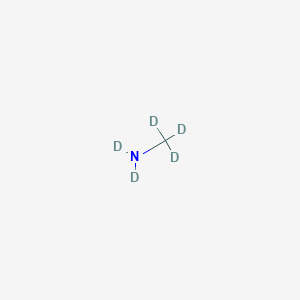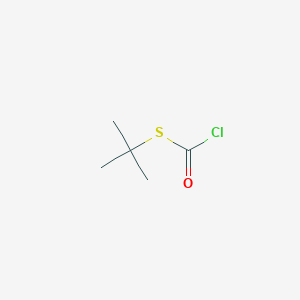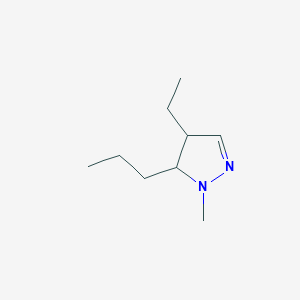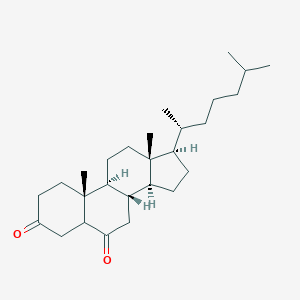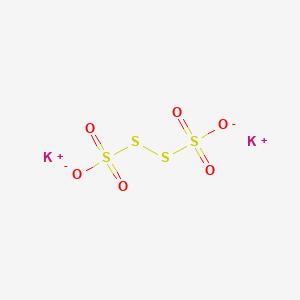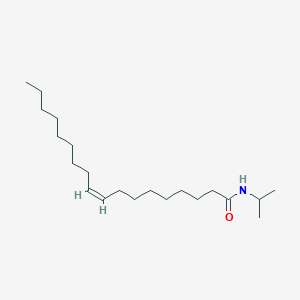
(Z)-N-Isopropyl-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-Isopropyl-9-octadecenamide, also known as Z9-18:1, is a synthetic compound that belongs to the family of amides. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (Z)-N-Isopropyl-9-octadecenamide is not fully understood. However, it is believed to act as a pheromone in insects, by mimicking the natural pheromones produced by female moths. It has also been shown to induce apoptosis in cancer cells, by activating the caspase-3 pathway.
Effets Biochimiques Et Physiologiques
(Z)-N-Isopropyl-9-octadecenamide has been shown to have various biochemical and physiological effects. In insects, it acts as a pheromone, attracting male moths to female moths for mating. In cancer cells, it induces apoptosis, leading to cell death. Additionally, (Z)-N-Isopropyl-9-octadecenamide has been shown to have anti-inflammatory properties, by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-N-Isopropyl-9-octadecenamide in lab experiments include its unique properties and potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (Z)-N-Isopropyl-9-octadecenamide. One potential area of study is its use as a biopesticide, due to its potential to disrupt insect mating and reproduction. Additionally, further research is needed to fully understand its mechanism of action in cancer cells, and its potential as a cancer treatment. Finally, (Z)-N-Isopropyl-9-octadecenamide may also have potential applications in the field of anti-inflammatory drugs, due to its ability to inhibit the production of inflammatory cytokines.
Conclusion
In conclusion, (Z)-N-Isopropyl-9-octadecenamide is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
(Z)-N-Isopropyl-9-octadecenamide can be synthesized through a series of chemical reactions. The most common method involves the reaction of isopropylamine with oleic acid, followed by the addition of thionyl chloride and 1,2-dichloroethane. The resulting product is then purified through column chromatography to obtain pure (Z)-N-Isopropyl-9-octadecenamide.
Applications De Recherche Scientifique
(Z)-N-Isopropyl-9-octadecenamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its role in insect pheromones, as well as its potential as a biopesticide. Additionally, (Z)-N-Isopropyl-9-octadecenamide has been investigated for its potential use in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
10574-01-3 |
|---|---|
Nom du produit |
(Z)-N-Isopropyl-9-octadecenamide |
Formule moléculaire |
C21H41NO |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
(Z)-N-propan-2-yloctadec-9-enamide |
InChI |
InChI=1S/C21H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3,(H,22,23)/b12-11- |
Clé InChI |
FJMNGVBYKSEJNP-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C |
Autres numéros CAS |
10574-01-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



